4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical context of piperidine derivative synthesis, which has been a cornerstone of organic chemistry for decades. Piperidine derivatives have been extensively studied since the early 20th century, with systematic approaches to their synthesis becoming more sophisticated over time. The specific compound under discussion represents an evolution in the design of substituted benzaldehyde derivatives, where researchers have increasingly focused on incorporating heterocyclic moieties to enhance biological activity and chemical versatility.
The synthesis pathway for this compound builds upon established methodologies for creating ether linkages between benzaldehyde derivatives and nitrogen-containing heterocycles. Historical synthetic approaches to similar compounds have involved multi-step procedures, typically beginning with the preparation of substituted benzaldehydes followed by etherification reactions with appropriately functionalized piperidine derivatives. The development of this particular compound reflects the ongoing pursuit of creating structurally diverse chemical entities that can serve as versatile synthetic intermediates.
The incorporation of the 3,5-dimethylpiperidine moiety represents a strategic choice in molecular design, as dimethyl substitution patterns on piperidine rings have been shown to influence both the conformational properties and the biological activity of resulting compounds. Research into 3,5-dimethylpiperidine itself has demonstrated that this substitution pattern can be prepared through hydrogenation of the corresponding pyridine derivative, providing a reliable synthetic route for accessing this structural motif.
Significance in Chemical Research
The significance of this compound in chemical research stems from its multifaceted utility as both a synthetic building block and a model compound for studying structure-activity relationships. Within the context of medicinal chemistry, piperidine-containing compounds have demonstrated remarkable diversity in their biological activities, ranging from central nervous system effects to antimicrobial properties. The specific structural features of this compound position it as a valuable intermediate for the synthesis of more complex pharmaceutical entities.
The benzaldehyde functionality present in this compound provides multiple opportunities for further chemical modification through well-established aldehyde chemistry. These transformations can include reductive amination reactions, condensation reactions with various nucleophiles, and oxidation to the corresponding carboxylic acid derivatives. Such versatility makes this compound particularly valuable in combinatorial chemistry approaches and library synthesis efforts.
Furthermore, the ethoxy linker between the benzaldehyde and piperidine moieties provides an optimal balance between structural rigidity and conformational flexibility. This design feature allows for sufficient spatial separation between the two pharmacophoric elements while maintaining the potential for intramolecular interactions that could influence biological activity. Research has shown that similar ethoxy-linked compounds can exhibit enhanced stability and improved pharmacokinetic properties compared to their directly linked counterparts.
The hydrochloride salt formation significantly enhances the practical utility of this compound in research applications. Salt formation typically improves aqueous solubility, crystallinity, and storage stability, all of which are crucial factors for effective utilization in synthetic and biological studies. The hydrochloride salt also facilitates accurate weighing and handling procedures in laboratory settings.
Overview of Current Scientific Knowledge
Current scientific understanding of this compound is grounded in comprehensive characterization of its molecular properties and synthetic accessibility. The compound exhibits well-defined structural characteristics that have been confirmed through various analytical techniques, providing a solid foundation for its continued investigation and application.
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Abstract Service Number | 1349718-34-8 | |
| Molecular Formula | C₁₆H₂₄ClNO₂ | |
| Molecular Weight | 297.82 g/mol | |
| MDL Number | MFCD13186641 |
The structural complexity of this compound arises from the combination of several distinct chemical functionalities. The benzaldehyde core provides electrophilic character through the carbonyl group, while the piperidine ring contributes basic nitrogen functionality. The dimethyl substitution pattern on the piperidine ring introduces steric bulk that can influence both the conformational preferences and the reactivity profile of the molecule.
Synthetic approaches to this compound have been documented in the literature, with methodologies typically involving nucleophilic substitution reactions between appropriately functionalized benzaldehyde derivatives and dimethylpiperidine precursors. One established route involves the reaction of 4-(2-chloroethoxy)benzaldehyde with 3,5-dimethylpiperidine under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthetic strategy exemplifies the general approach of using halogenated intermediates to facilitate carbon-nitrogen bond formation.
Table 2: Synthetic Route Components
| Starting Material | Function | Transformation |
|---|---|---|
| 4-Hydroxybenzaldehyde | Aldehyde source | Etherification |
| 1-Bromo-2-chloroethane | Linker introduction | Nucleophilic substitution |
| 3,5-Dimethylpiperidine | Nitrogen nucleophile | Substitution reaction |
| Hydrochloric acid | Salt formation | Acid-base reaction |
Recent advances in piperidine chemistry have provided new insights into the reactivity and applications of compounds containing this structural motif. Multicomponent reaction strategies have emerged as particularly effective approaches for accessing diverse piperidine derivatives, often proceeding through cascade mechanisms involving Michael addition and Mannich reaction sequences. These methodologies could potentially be adapted for the synthesis of analogs of the title compound with modified substituent patterns.
The current state of knowledge regarding this compound's chemical behavior indicates that it can participate in various transformation reactions typical of both benzaldehyde and piperidine functionalities. The aldehyde group can undergo standard carbonyl chemistry, including reduction to the corresponding alcohol, oxidation to the carboxylic acid, and condensation reactions with amine and hydroxylamine derivatives. Meanwhile, the piperidine nitrogen can serve as a nucleophile in alkylation reactions or as a coordinating site for metal complexation.
Contemporary research has also focused on understanding the conformational dynamics of piperidine-containing compounds, with particular attention to how substituent patterns influence ring conformation and overall molecular shape. For 3,5-dimethylpiperidine derivatives, studies have revealed that the dimethyl substitution pattern can lead to preferential adoption of specific chair conformations, which in turn affects the spatial orientation of substituents attached to the nitrogen atom. This conformational analysis is crucial for understanding the potential biological activity and binding properties of derivatives based on this structural framework.
Properties
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-5-3-15(12-18)4-6-16;/h3-6,12-14H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHVWXZWLHADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)C=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,5-Dimethylpiperidine Intermediate
- The starting material, 3,5-dimethylpiperidine, is typically synthesized by catalytic hydrogenation of 3,5-dimethylpyridine.
- This hydrogenation is performed using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
- Reaction conditions such as temperature, pressure, and catalyst loading are optimized to maximize yield and purity.
Ethoxylation to Form 2-(3,5-Dimethyl-1-piperidinyl)ethanol
- The piperidine intermediate undergoes ethoxylation by reacting with ethylene oxide.
- This reaction is conducted in the presence of a strong base, commonly sodium hydroxide (NaOH), which facilitates ring opening of ethylene oxide and attachment to the piperidine nitrogen.
- The resultant product is 2-(3,5-dimethyl-1-piperidinyl)ethanol, a crucial intermediate for subsequent aldehyde formation.
Aldehyde Formation and Hydrochloride Salt Synthesis
- The alcohol intermediate reacts with benzaldehyde or undergoes oxidation to introduce the aldehyde functional group.
- Acid catalysis using hydrochloric acid (HCl) is employed to facilitate the formation of the aldehyde and to convert the free base into its hydrochloride salt form.
- This step often involves refluxing the reaction mixture to ensure complete conversion.
- The hydrochloride salt is then isolated by precipitation, filtration, and drying.
Industrial Scale Synthesis and Process Optimization
Industrial production adapts the laboratory procedures to larger reactors and continuous flow systems to enhance efficiency and reproducibility. Key aspects include:
- Use of large-scale reactors with controlled temperature and stirring.
- Continuous monitoring of reaction progress by techniques such as HPLC.
- Implementation of quality control to ensure high purity and consistent yield.
Representative Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Hydrogenation | 3,5-dimethylpyridine, Pd/C catalyst, H2 gas, controlled temp | Efficient conversion to 3,5-dimethylpiperidine intermediate |
| Ethoxylation | 3,5-dimethylpiperidine, ethylene oxide, NaOH, solvent | Formation of 2-(3,5-dimethyl-1-piperidinyl)ethanol; base catalysis critical |
| Aldehyde Formation & Salt | 2-(3,5-dimethyl-1-piperidinyl)ethanol, benzaldehyde, HCl, reflux | Conversion to aldehyde and hydrochloride salt; reflux time optimized for maximum yield |
Additional Preparation Insights from Related Compounds
- Preparation of related compounds such as 4-(2-piperidinoethoxy)benzoic acid hydrochloride involves similar steps with thionyl chloride and solvents like 1,2-dichloroethane under reflux conditions.
- For example, acyl chlorides are prepared by reacting the acid form with thionyl chloride and catalytic dimethylformamide, followed by evaporation and dissolution in dichloroethane.
- Hydrochloride salts are often precipitated by acidification and cooling with solvents like acetone, followed by filtration and drying.
- These methods emphasize the importance of controlling reaction atmosphere (nitrogen), temperature, and solvent purity to ensure product quality.
Yield and Purity Data from Experimental Procedures
| Example No. | Reaction Conditions | Yield (%) | Purity (HPLC) (%) | Notes |
|---|---|---|---|---|
| 1 | Heating methyl 4-hydroxybenzoate, potassium carbonate, beta-chloroethylpiperidine hydrochloride in amyl acetate at 120-125°C for 5h; acidification and reflux | 91 | 99.2 | High yield and purity achieved |
| 2 | Similar to Example 1 but at 110-115°C for 4.5h | 90.6 | 99.2 | Consistent yield and purity |
| 3 | Using powdered potassium carbonate under similar conditions | 93.4 | 101.0 | Slightly higher yield and excellent purity |
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development. Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antidepressant Effects : The piperidine structure is known for its role in antidepressant formulations.
- Anticancer Activity : Preliminary studies suggest potential applications in targeting cancer cell lines.
Synthetic Organic Chemistry
The compound is utilized in synthetic organic chemistry for the development of novel compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with tailored properties .
Key Reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Material Science
In material science, this compound can be incorporated into polymers and other advanced materials. Its unique functional groups contribute to the properties of these materials, making them suitable for specific industrial applications .
Case Studies and Research Findings
Research studies focusing on this compound have demonstrated its efficacy in various applications:
Case Study 1: Antidepressant Activity
A study conducted on derivatives of this compound showed promising results in modulating serotonin receptors, indicating potential use as an antidepressant agent.
Case Study 2: Synthesis of Novel Anticancer Agents
Another research effort involved synthesizing new analogs based on this compound that exhibited selective cytotoxicity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine Derivatives
The compound shares structural similarities with other piperidine-based derivatives, differing primarily in substituents on the piperidine ring and the aromatic moiety. Key comparisons include:
Key Differences :
- Substituent Effects : The 3,5-dimethyl groups on the piperidine ring in the target compound enhance steric hindrance and lipophilicity compared to unsubstituted analogs like 4-(diphenylmethoxy)piperidine hydrochloride .
- Aromatic Group : The benzaldehyde group distinguishes it from diphenylmethoxy or iodinated phenyl derivatives, influencing reactivity in condensation or alkylation reactions .
Pharmacological Intermediates
The compound’s role as an intermediate parallels that of 4-[2-(dimethylamino)ethoxy]benzaldehyde (used in Itopride synthesis). A comparison of synthesis pathways reveals:
The 3,5-dimethylpiperidine group in the target compound may reduce metabolic degradation compared to dimethylamino analogs, a critical factor in drug design .
Biological Activity
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride (CAS Number: 1349718-34-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H24ClNO2, with a molecular weight of approximately 297.82 g/mol. The compound features a piperidine ring, an ethoxy group, and a benzaldehyde moiety, contributing to its unique biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Provides basicity and potential for receptor binding. |
| Ethoxy Group | Enhances solubility and stability. |
| Benzaldehyde Moiety | Imparts reactivity in various chemical reactions. |
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybenzaldehyde in the presence of a base, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This synthetic route allows for the production of high-purity compounds suitable for pharmaceutical applications.
Biological Activity
Research indicates that this compound exhibits various biological activities. Below are some key findings from recent studies:
Antimicrobial Activity
Studies have shown that compounds structurally similar to this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The compound's structural features may enhance its binding affinity to bacterial enzymes or receptors, leading to effective inhibition of microbial growth.
Cytotoxicity Studies
In vitro studies evaluating cytotoxicity against various cancer cell lines have indicated promising results:
- Compounds similar to this compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM .
- No significant cytotoxic effects were observed on non-cancerous cell lines at concentrations up to 10 µM, suggesting a degree of selectivity that could be beneficial in therapeutic contexts.
The mechanism through which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific molecular targets such as enzymes or receptors:
- Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors or other protein targets involved in cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit purine nucleoside phosphorylase (PNP), an enzyme implicated in T-cell malignancies and certain infections .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several piperidine derivatives against common pathogens. The study found that derivatives similar to this compound demonstrated significant inhibition against Candida albicans and various bacterial strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 6.25 |
| Compound B | E. coli | 12.50 |
| 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde HCl | C. albicans | 9.42 |
This data indicates the potential utility of this compound in developing new antimicrobial agents.
Q & A
Q. Critical Factors :
- Catalyst Selection : Pd/C ensures efficient hydrogenation; alternative catalysts may alter reaction rates or side products.
- Base in Ethoxylation : NaOH concentration impacts etherification efficiency.
- Acidic Conditions : HCl concentration during aldehyde formation affects protonation of intermediates and final product stability.
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 9.8–10.0 ppm confirm the aldehyde proton. Piperidine ring protons appear as multiplets (δ 1.2–3.5 ppm) .
- ¹³C NMR : Carbonyl resonance at ~190 ppm (aldehyde), with piperidine carbons between 20–60 ppm .
- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between aromatic and piperidine rings) and hydrogen-bonding networks .
- LC-MS : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ~310 for C₁₆H₂₄ClNO₂) .
Q. Advanced Consideration :
- CH-π Interactions : Observed in crystal structures (e.g., H-bonding between aldehyde protons and aromatic rings) may influence solubility .
What experimental strategies address contradictions in biological activity data across studies?
Advanced Research Focus
Contradictions in receptor binding or enzyme inhibition data may arise from:
- Purity Variability : Impurities (e.g., oxidized aldehydes) can skew results. Use HPLC (>98% purity) and quantify residual solvents .
- Assay Conditions : pH (e.g., ammonium acetate buffer vs. phosphate buffer) alters protonation states of the piperidine nitrogen, affecting receptor affinity .
- Control Experiments : Include structurally related analogs (e.g., 4-[2-(4-morpholinyl)ethoxy]benzaldehyde) to isolate substituent effects .
Q. Methodological Approach :
- Dose-Response Curves : Validate activity thresholds across multiple cell lines.
- Molecular Dynamics Simulations : Model piperidine ring flexibility and aldehyde orientation in binding pockets .
How can the ethoxylation step be optimized to improve scalability for preclinical studies?
Q. Advanced Research Focus
- Solvent Optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance safety and reduce waste .
- Continuous Flow Systems : Improve heat transfer and reaction uniformity compared to batch processing .
- Catalyst Screening : Test alternatives to NaOH (e.g., K₂CO₃) for milder conditions and higher selectivity .
Q. Methodological Focus
Q. Case Study :
- Pioglitazone Analogs : Condensation of the aldehyde with thiazolidinediones improved PPAR-γ binding, demonstrating the utility of this scaffold in drug discovery .
How do researchers mitigate challenges in handling and storing this compound due to its hygroscopic and light-sensitive nature?
Q. Practical Research Focus
- Storage : Protect from moisture using desiccants (e.g., silica gel) and store at -20°C in amber vials .
- Handling : Use inert atmospheres (N₂/Ar) during weighing to prevent aldehyde oxidation .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and quantify impurities using LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
